
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine is an organoboron compound that features a boron atom bonded to a dimethylamine group, a chlorine atom, and a 4-iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine typically involves the reaction of 4-iodoaniline with chlorodimethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs with unique pharmacological properties.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming reversible covalent bonds. This property is exploited in medicinal chemistry for drug design and in materials science for the development of functional materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(4-bromophenyl)-N,N-dimethylboranamine
- 1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine
- 1-Chloro-1-(4-methylphenyl)-N,N-dimethylboranamine
Uniqueness
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its electron density, making it a valuable reagent in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
61373-29-3 |
|---|---|
Formule moléculaire |
C8H10BClIN |
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
N-[chloro-(4-iodophenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BClIN/c1-12(2)9(10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
Clé InChI |
PJAZZBBUGCBETI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)I)(N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


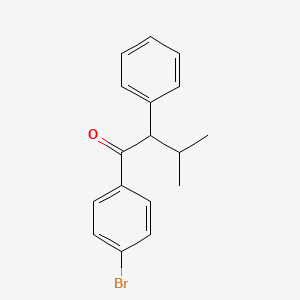
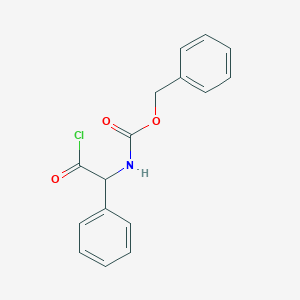
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
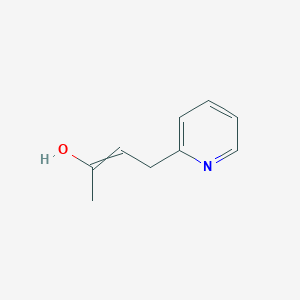
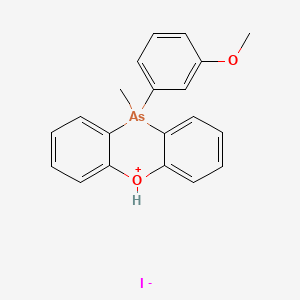
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)


![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)
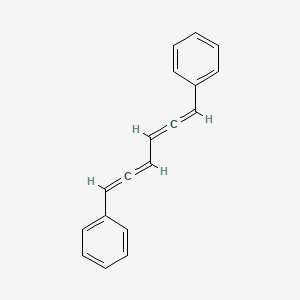
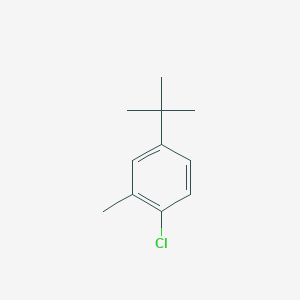
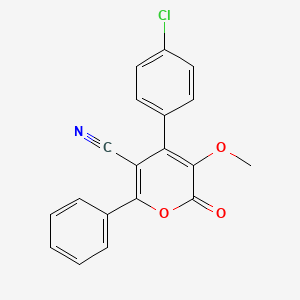
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
